Ethyl 4-amino-2-bromo-1-methyl-1H-imidazole-5-carboxylate is a compound belonging to the imidazole family, characterized by its unique structure which includes an ethyl ester group, an amino group, and a methyl group attached to the imidazole ring. This compound is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents targeting various diseases, including cancer.
The synthesis of ethyl 4-amino-2-bromo-1-methyl-1H-imidazole-5-carboxylate typically involves several key steps:
Ethyl 4-amino-2-bromo-1-methyl-1H-imidazole-5-carboxylate possesses a distinctive molecular structure that can be depicted as follows:
This structure contributes to its reactivity and interaction with biological targets.
Ethyl 4-amino-2-bromo-1-methyl-1H-imidazole-5-carboxylate can undergo several types of chemical reactions:
These reactions typically require specific conditions:
Ethyl 4-amino-2-bromo-1-methyl-1H-imidazole-5-carboxylate has been identified as an inhibitor for certain types of cancer. Its mechanism of action involves:
Relevant data on melting points, boiling points, and spectral characteristics (e.g., NMR, IR) are essential for characterizing this compound further.
Ethyl 4-amino-2-bromo-1-methyl-1H-imidazole-5-carboxylate serves as a valuable intermediate in organic synthesis, particularly in medicinal chemistry for developing novel pharmaceuticals. Its applications include:
The synthesis of ethyl 4-amino-2-bromo-1-methyl-1H-imidazole-5-carboxylate typically follows a sequential functionalization strategy starting from simpler imidazole precursors. A common approach involves the initial construction of the ethyl 1-methyl-1H-imidazole-5-carboxylate scaffold, followed by regioselective amination and subsequent bromination. Alternatively, installation of the bromo substituent prior to amination is feasible, though this requires careful control of reaction conditions to prevent polybromination or decomposition of the sensitive heterocycle.
Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate (CAS: 177760-04-2) serves as a crucial synthetic intermediate [4]. Its structure, confirmed via PubChem CID 21503744, features an electron-donating amino group at C2, activating the ring towards electrophilic substitution. Subsequent bromination at the C4 position yields the target molecule. Stoichiometric control is paramount, as excess brominating agent can lead to undesired dibromo species. Alternatively, routes employing halogen exchange or diazotization-bromination sequences offer pathways to this compound, though yields are generally lower compared to direct electrophilic bromination of the aminoimidazole precursor.
Table 1: Comparison of Synthetic Routes to Ethyl 4-amino-2-bromo-1-methyl-1H-imidazole-5-carboxylate
Synthetic Strategy | Key Intermediate | Brominating Agent | Reported Yield Range | Primary Challenge |
---|---|---|---|---|
Amination then Bromination | Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate | N-Bromosuccinimide (NBS) | 60-75% | Regioselectivity at C4 vs C2 bromination |
Bromination then Amination | Ethyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate | Bromine | 40-55% | Lower reactivity of bromide for nucleophilic amination |
Halogen Exchange | Ethyl 2-amino-4-chloro-1-methyl-1H-imidazole-5-carboxylate | NaBr/Lewis Acid | 30-45% | Incomplete conversion, side product formation |
Achieving precise regiocontrol during bromination is the paramount challenge in synthesizing ethyl 4-amino-2-bromo-1-methyl-1H-imidazole-5-carboxylate. The presence of the strongly electron-donating amino group significantly alters the electron density distribution within the imidazole ring. Computational chemistry models (e.g., using methods like XLOGP3 or WLOGP as referenced for similar compounds [4]) predict increased electron density at positions adjacent to the amino group, making C4 the preferred site for electrophilic attack.
Experimental evidence supports this prediction. Direct bromination of ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate predominantly yields the desired 4-bromo isomer [4] [6]. This regioselectivity is further reinforced by the N-methyl group at N1, which blocks electrophilic substitution at that position and subtly influences the electron density at C2 versus C4. Crucially, the carboxylate ester at C5 exerts a moderate electron-withdrawing effect, indirectly enhancing the ortho-directing power of the C2 amino group towards electrophiles targeting C4.
Isomeric impurities, such as ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate (PubChem CID 58326683 [7]) or ethyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate (CAS: 1639289-05-6 ), can form if reaction conditions are suboptimal (e.g., excessive temperature, incorrect solvent choice, or poor reagent stoichiometry). Advanced purification techniques like preparative HPLC or fractional crystallization are often necessary to obtain the desired regioisomer in high purity (>95%) [6].
During multi-step syntheses involving ethyl 4-amino-2-bromo-1-methyl-1H-imidazole-5-carboxylate, protection of the amino or carboxylate functionalities may be essential to prevent side reactions or degradation. The amino group, being nucleophilic and potentially basic, can participate in unwanted alkylations, acylations, or complex formations, particularly under the acidic conditions often encountered during bromination.
Table 2: Protecting Group Strategies for Bromo-Amino Imidazole Carboxylate Synthesis
Functional Group | Protecting Group | Protection Conditions | Deprotection Conditions | Compatibility with Bromination | Impact on Yield |
---|---|---|---|---|---|
Amino (C4) | Acetyl (Ac) | Acetic anhydride, base | Acidic or Basic Hydrolysis | Moderate (potential O-acetylation) | 50-65% |
Amino (C4) | Trifluoroacetyl (Tfa) | TFAA, base | Mild Base (e.g., K₂CO₃/MeOH) | High | 70-80% |
Amino (C4) | Boc | (Boc)₂O, DMAP or base | TFA/DCM or HCl/dioxane | High | 85-95% |
Carboxylate (C5) | Ethyl Ester | Standard | Saponification (LiOH/THF/H₂O) | N/A | N/A |
Carboxylate (C5) | Tert-Butyl Ester | Isobutene/H₂SO₄ or DCC/Boc₂O | TFA/DCM | High | 75-85% |
Optimization focuses on orthogonal protection schemes. For example, protecting the amino group as a Boc carbamate allows the ethyl ester to remain unprotected during bromination. Subsequent mild acidolysis removes the Boc group without affecting the ester, yielding the desired product efficiently [1] [4]. Minimizing the number of protection/deprotection steps is crucial for overall yield and practicality.
Implementing sustainable methodologies in the synthesis of ethyl 4-amino-2-bromo-1-methyl-1H-imidazole-5-carboxylate addresses environmental concerns and improves process safety. Key areas include solvent selection, reagent choice, and energy minimization.
CAS No.: 11088-09-8
CAS No.: 18766-67-1
CAS No.: 13983-27-2
CAS No.:
CAS No.:
CAS No.: 114460-92-3